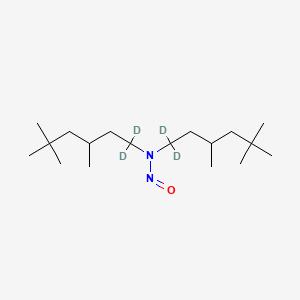

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4

描述

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4: is a deuterated derivative of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine. This compound belongs to the class of nitrosamines, which are known for their potential use as nitric oxide donors. The deuterated form is often used in scientific research to study the behavior and properties of the non-deuterated compound under various conditions.

作用机制

- N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 (abbreviated as BTMHN-d4 ) is a synthetic organic compound. Its chemical formula is C18H34D4N2O .

- While specific targets for BTMHN-d4 are not explicitly documented, it is commonly used as a chemical intermediate and a cross-linking agent in the production of rubber and plastics . Its primary targets likely involve enzymes and proteins related to these processes.

- BTMHN-d4 is thought to cause a conformational change in enzymes and proteins by binding to their active sites, thereby altering their activity and function .

- The electrophiles resulting from the cytochrome P450-mediated metabolism of N-nitrosamines (including BTMHN-d4) can readily react with DNA, forming covalent addition products (DNA adducts). These adducts play a central role in carcinogenesis if not repaired .

- Certain DNA adducts, such as O6-methylguanine, have established miscoding properties and play central roles in the cancer induction process .

- Other DNA adducts have been linked to the high incidence of specific types of cancers .

- BTMHN-d4 is a colorless and odorless liquid, soluble in organic solvents, with a boiling point of 112°C and a melting point of -72°C .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 typically involves the nitrosation of N,N-di(3,5,5-trimethylhexyl)amine-d4. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually performed at low temperatures to prevent the decomposition of the nitrosamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.

化学反应分析

Types of Reactions:

Oxidation: N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Oxidized nitrosamines or nitramines.

Reduction: Corresponding amines.

Substitution: Products with different functional groups replacing the nitroso group.

科学研究应用

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 is used in various scientific research applications, including:

Chemistry: As a model compound to study the behavior of nitrosamines and their reactions.

Biology: To investigate the biological effects of nitrosamines, including their potential carcinogenicity.

Medicine: As a nitric oxide donor in studies related to cardiovascular diseases and other conditions where nitric oxide plays a role.

Industry: Used in the development of new materials and chemicals, particularly in the field of polymer chemistry.

相似化合物的比较

- N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine

- N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d3

- N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d2

Comparison: N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 is unique due to the presence of deuterium atoms, which makes it useful for isotopic labeling studies. This allows researchers to track the compound and its metabolites more accurately in various experimental settings. The deuterated form also exhibits slightly different physical and chemical properties compared to its non-deuterated counterparts, which can be advantageous in certain research applications.

生物活性

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 is a nitrosamine compound that has garnered attention due to its potential biological activity, particularly in the context of carcinogenicity. This article aims to provide a detailed overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H34D4N2O

- Molecular Weight : 302.53 g/mol

- CAS Number : 1346603-10-8

- Purity : >95% (HPLC)

- Storage Temperature : +4°C

The compound belongs to the class of N-nitrosamines, which are known for their mutagenic and carcinogenic properties. The presence of deuterium (D4) indicates it is a stable isotope-labeled version, often used in analytical chemistry for tracing and quantification purposes.

N-nitrosamines, including this compound, typically exert their biological effects through several mechanisms:

- Metabolic Activation : Upon entering biological systems, nitrosamines are metabolically activated to form reactive intermediates that can alkylate DNA. This process is crucial as it leads to the formation of DNA adducts that can cause mutations.

- DNA Alkylation : The alkylation of DNA can disrupt normal cellular processes and lead to carcinogenesis. The specific sites of alkylation and the resulting DNA damage are critical determinants of the compound's mutagenic potential.

- Cellular Response : The interaction with cellular macromolecules can trigger various signaling pathways, including those involved in inflammation and cell survival.

Biological Activity and Carcinogenic Potential

Research has shown that N-nitrosamines are potent carcinogens. For example:

- Carcinogenicity Studies : In vivo studies have demonstrated that certain nitrosamines induce tumors in various animal models. The specific tumor types and incidence rates depend on factors such as the dosage and duration of exposure.

- Structure-Activity Relationships (SAR) : Investigations into SAR indicate that the presence of bulky alkyl groups (like those in trimethylhexyl) can influence the potency of nitrosamines. Compounds with more sterically hindered structures may exhibit different metabolic pathways and levels of toxicity.

Case Studies

- Study on Tumor Induction : In a study examining various nitrosamines, it was found that compounds similar to this compound induced tumors in laboratory animals when administered at specific doses over time. For instance, a related compound demonstrated a 70% incidence of liver tumors in rats after chronic exposure.

- Mutagenicity Testing : Ames tests conducted on related nitrosamines have shown significant mutagenic activity, suggesting that this compound could possess similar properties.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C18H34D4N2O |

| Molecular Weight | 302.53 g/mol |

| CAS Number | 1346603-10-8 |

| Purity | >95% (HPLC) |

| Storage Temperature | +4°C |

| Carcinogenicity | Potent (based on analogs) |

| Mechanism | DNA alkylation |

属性

IUPAC Name |

N,N-bis(1,1-dideuterio-3,5,5-trimethylhexyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N2O/c1-15(13-17(3,4)5)9-11-20(19-21)12-10-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3/i11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXCREYHJGJFGI-AREBVXNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN(CCC(C)CC(C)(C)C)N=O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)CC(C)(C)C)N(C([2H])([2H])CC(C)CC(C)(C)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858205 | |

| Record name | N,N-Bis[3,5,5-trimethyl(1,1-~2~H_2_)hexyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346603-10-8 | |

| Record name | N,N-Bis[3,5,5-trimethyl(1,1-~2~H_2_)hexyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。